molecular formula C13H14ClN3O2 B2717786 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956574-62-2

1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2717786
CAS No.: 956574-62-2
M. Wt: 279.72
InChI Key: VJLQBAFJRXLPBF-UHFFFAOYSA-N
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Description

1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a nitroethyl group, and a dimethylpyrazole ring

Preparation Methods

The synthesis of 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps. One common method starts with the reaction of 2-chlorophenylacetonitrile with nitromethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then subjected to a Michael addition with 3,5-dimethylpyrazole under acidic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, converting the nitro group to an amine group using reagents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various bases and acids. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-5-3-4-6-12(11)14/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLQBAFJRXLPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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